Moxaverine is a phosphodiesterase inhibitor with vasodilatory properties, primarily used to improve blood flow in various vascular conditions. Its effects on ocular blood flow have been of particular interest in the context of common eye diseases such as age-related macular degeneration (AMD), primary open-angle glaucoma (POAG), and diabetic retinopathy, which are often associated with ocular perfusion abnormalities. The efficacy of moxaverine has been explored through various routes of administration, including oral and intravenous, to understand its potential therapeutic benefits in ocular health.
The vasodilatory effects of moxaverine are attributed to its ability to inhibit cyclic adenosine monophosphate (c-AMP) phosphodiesterase (PDE), particularly the calmodulin (CaM) stimulated c-AMP PDE activity. This inhibition leads to an increase in c-AMP levels, which in turn promotes vasodilation. The lipophilicity of moxaverine is considered an indicator of its CaM-inhibitory potency, which facilitates its action within the vascular system5.
Studies have investigated the impact of moxaverine on ocular blood flow in healthy subjects. One study examined the effects of orally administered moxaverine and found no significant change in choroidal or optic nerve head blood flow, suggesting that oral bioavailability may be a limiting factor for its efficacy1. In contrast, intravenous administration of moxaverine has shown an increase in ocular blood flow, indicating a potential route-dependent difference in drug action8.
The therapeutic potential of moxaverine has been evaluated in patients with AMD and POAG, conditions characterized by ocular perfusion abnormalities. Intravenous administration of moxaverine in these patients resulted in increased choroidal and optic nerve head blood flow, as well as increased flow velocities in the posterior ciliary and ophthalmic arteries. These findings suggest a positive effect of moxaverine on ocular hemodynamics, although no differences were observed between the study groups, which included healthy controls3.
The distribution of moxaverine within ocular tissues has been studied to assess its potential for treating posterior eye diseases. Topical administration in rabbits resulted in high concentrations of moxaverine in the cornea, conjunctiva, and retina, with low systemic plasma levels. The permeability of moxaverine across the corneal epithelium was found to be high, which could be advantageous for delivering the drug to the posterior segments of the eye7.
While the studies have provided insights into the pharmacodynamics of moxaverine, further research is needed to establish its long-term benefits in patients with ocular diseases. Case studies and clinical trials investigating the repeated dose treatment effects of moxaverine in ocular vascular diseases could offer valuable information regarding its therapeutic potential and application in clinical settings2 4 6.
CAS No.: 1334714-66-7
CAS No.: 529-44-2
CAS No.: 5875-50-3
CAS No.: 802855-66-9
CAS No.: 215023-65-7
CAS No.: 1361-51-9